molecular formula C18H14Br2N4O3 B6096792 N-[(E)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide

N-[(E)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B6096792
M. Wt: 494.1 g/mol
InChI Key: LUDABTZHXGKZRC-ZVBGSRNCSA-N
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Description

N-[(E)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes bromine, hydroxyl, methoxy, and pyrazole groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Hydroxylation and Methoxylation: The addition of hydroxyl and methoxy groups to the aromatic ring.

    Condensation Reaction: The formation of the pyrazole ring through a condensation reaction involving hydrazine and a suitable aldehyde or ketone.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

N-[(E)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

N-[(E)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide can be compared with similar compounds such as:

    N-[(E)-(2,3-dibromo-4-hydroxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide: Lacks the methoxy group.

    N-[(E)-(2,3-dibromo-4-methoxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide: Lacks the hydroxyl group.

    N-[(E)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-4-carboxamide: Has a different position for the carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(E)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Br2N4O3/c1-27-14-7-11(15(19)16(20)17(14)25)9-21-24-18(26)13-8-12(22-23-13)10-5-3-2-4-6-10/h2-9,25H,1H3,(H,22,23)(H,24,26)/b21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDABTZHXGKZRC-ZVBGSRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Br2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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